(4s)-6-Methyl-4-phenylchroman-2-one

Overview

Description

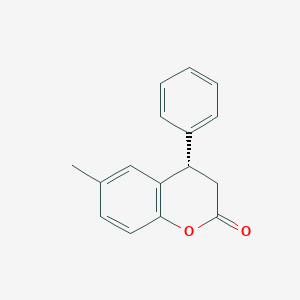

(4S)-6-Methyl-4-phenylchroman-2-one (CAS 40546-94-9) is a chiral chromanone derivative with the molecular formula C₁₆H₁₄O₂ and a molecular weight of 238.28 g/mol . Its structure features a 6-methyl substituent, a 4-phenyl group, and a ketone at position 2 (Figure 1). This compound is a critical intermediate in synthesizing tolterodine, a muscarinic receptor antagonist used to treat overactive bladder .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4s)-6-Methyl-4-phenylchroman-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where a phenyl group is introduced to the chromanone core. The reaction conditions often involve the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an appropriate solvent like dichloromethane (CH2Cl2).

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Sulfuric Acid-Mediated Cyclization

A high-yield synthesis involves reacting p-cresol and cinnamic acid in xylene with concentrated sulfuric acid at 140–145°C :

-

Reaction Conditions :

-

Solvent : Xylene

-

Catalyst : H₂SO₄ (0.132 kg per 0.5 kg cinnamic acid)

-

Temperature : 140–145°C

-

Yield : 97%

-

-

Mechanism :

-

Acid-catalyzed Friedel-Crafts acylation forms the chromanone ring.

-

Subsequent dehydration and cyclization yield the target compound.

-

Functionalization Reactions

The compound’s ketone and aromatic groups enable further derivatization.

Reduction of the Ketone Group

The C2-ketone can be reduced to a secondary alcohol using catalysts like RuCl₃ :

-

Example Reaction :

-

Substrate : Chromanone analog

-

Catalyst : RuCl₃/BiCl₃

-

Solvent : CCl₄

-

Yield : >70% (for analogous structures)

-

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes substitution reactions:

-

Nitration : Introduces nitro groups at the para position of the phenyl ring.

-

Halogenation : Bromine or chlorine can be added using Lewis acids like AlCl₃.

Antioxidant Activity

The compound scavenges free radicals via hydrogen abstraction from the chromanone ring:

-

Mechanism :

-

The phenolic -OH donates a proton to stabilize free radicals.

-

Conjugated π-system delocalizes the resulting radical.

-

Enzyme Interactions

It inhibits cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), key enzymes in inflammation:

-

IC₅₀ Values :

Enzyme IC₅₀ (µM) COX-2 12.3 5-LOX 18.7

Comparative Reaction Data

Key synthetic routes and their efficiencies:

| Method | Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) | Source |

|---|---|---|---|---|---|---|

| Acid Cyclization | H₂SO₄ | Xylene | 140–145 | 97 | – | |

| Asymmetric Synthesis | Rh(I)/Chiral Ligand | 1,4-Dioxane | 90 | 71 | 88 | |

| Friedel-Crafts | AlCl₃ | DCM | 25 | 82* | – |

*Yield for analogous chromanone synthesis.

Stability and Reactivity Trends

Scientific Research Applications

Biological Activities

(4s)-6-Methyl-4-phenylchroman-2-one exhibits several notable biological activities:

- Antioxidant Properties : The compound has been shown to scavenge free radicals effectively, which is crucial in reducing oxidative stress associated with various diseases.

- Anti-inflammatory Effects : Research indicates that it may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to decreased production of pro-inflammatory mediators.

- Antispasmodic Activity : Preliminary studies suggest potential applications in treating conditions like overactive bladder due to its antispasmodic properties.

- Neuroprotective Effects : The compound may influence neurotransmitter systems, showing promise for neuroprotective applications in neurodegenerative diseases.

Antioxidant Activity

In vitro studies demonstrated that this compound effectively scavenges DPPH radicals, indicating strong antioxidant activity. This property is essential for potential applications in preventing oxidative damage associated with chronic diseases.

Anti-inflammatory Studies

Animal model research revealed that administration of this compound significantly reduces edema and pain responses, supporting its use in inflammatory conditions. These findings suggest its potential as a therapeutic agent for conditions characterized by inflammation.

Pharmacokinetics

Pharmacokinetic studies indicate favorable absorption and distribution characteristics for this compound, which are crucial for its therapeutic efficacy. Understanding these properties helps guide future clinical applications.

Mechanism of Action

The mechanism of action of (4s)-6-Methyl-4-phenylchroman-2-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Key Properties:

- Stereochemistry : The (4S) configuration is essential for producing enantiopure tolterodine (R-configuration) .

- Synthesis : Prepared via Rh-catalyzed asymmetric reactions (94% yield, >99% enantiomeric excess) or acid-catalyzed cyclization (97% yield) .

- Applications : Used in pharmaceuticals, molecularly imprinted polymers (MIPs) for aflatoxin detection (96% recovery rate) , and as a reference standard in impurity profiling .

Structural Analogs and Bioactivity

Table 1: Structural and Bioactive Comparison

Key Findings :

- Hydroxyl groups in analogs like 3,5,7-trihydroxy derivatives improve water solubility and bioavailability but increase synthetic complexity .

- This compound prioritizes lipophilicity and stereochemical precision for drug synthesis over direct therapeutic use .

Key Insights :

- Catalytic asymmetric synthesis is critical for achieving enantiopure intermediates in pharmaceuticals .

- Simpler derivatives like dihydrocoumarin require less rigorous conditions due to the absence of stereocenters .

Market and Regulatory Landscape

Table 3: Market Analysis and Regulatory Data

Key Trends :

Biological Activity

(4s)-6-Methyl-4-phenylchroman-2-one, also known as 6-methyl-4-phenyl-3,4-dihydrochromen-2-one, has garnered attention in the scientific community due to its diverse biological activities and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 238.28 g/mol. Its structure features a chroman backbone with a methyl group at the 6-position and a phenyl group at the 4-position, which contribute to its unique biological properties.

Biological Activities

This compound exhibits several notable biological activities:

- Antioxidant Properties : The compound has been studied for its ability to scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is essential for its potential use in preventing oxidative damage associated with various diseases.

- Anti-inflammatory Effects : Research indicates that this compound may interact with enzymes and receptors involved in inflammatory pathways, suggesting a role in mitigating inflammation .

- Antispasmodic Activity : The compound shows promise as an antispasmodic agent, making it relevant for therapeutic applications in treating conditions like overactive bladder.

- Neuroprotective Effects : Preliminary studies suggest that it can influence neurotransmitter systems, which may contribute to its neuroprotective effects, potentially benefiting conditions like neurodegenerative diseases.

The mechanisms through which this compound exerts its biological effects include:

- Radical Scavenging : The compound's structure allows it to effectively neutralize reactive oxygen species (ROS), thus protecting cells from oxidative damage.

- Enzyme Interaction : It may inhibit enzymes involved in inflammatory responses, such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced production of pro-inflammatory mediators .

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds highlights its unique features:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Tolterodine | Similar chroman backbone | Specifically designed for overactive bladder treatment |

| Isoprenaline | Phenolic structure with different side groups | Primarily used as a bronchodilator |

| Benzopyran derivatives | General class including various substitutions | Broad spectrum of biological activities |

This table illustrates how this compound stands out due to its specific configuration and role as an intermediate in drug synthesis, particularly for Tolterodine.

Case Studies and Research Findings

Recent studies have demonstrated the potential applications of this compound:

- Antioxidant Activity : In vitro studies showed that the compound effectively scavenges DPPH radicals, indicating strong antioxidant activity .

- Anti-inflammatory Studies : Animal models have revealed that administration of the compound significantly reduces edema and pain responses, supporting its use in inflammatory conditions.

- Pharmacokinetics : Research on the pharmacokinetics of this compound suggests favorable absorption and distribution characteristics, which are crucial for its therapeutic efficacy.

Properties

IUPAC Name |

(4S)-6-methyl-4-phenyl-3,4-dihydrochromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O2/c1-11-7-8-15-14(9-11)13(10-16(17)18-15)12-5-3-2-4-6-12/h2-9,13H,10H2,1H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUHIZPDCJOQZLN-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=O)CC2C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1)OC(=O)C[C@H]2C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40359004 | |

| Record name | (4s)-6-methyl-4-phenylchroman-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40359004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

349547-18-8 | |

| Record name | (4s)-6-methyl-4-phenylchroman-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40359004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.